molecular formula C16H16O B14742718 9-Propyl-9h-fluoren-9-ol CAS No. 6295-67-6

9-Propyl-9h-fluoren-9-ol

Cat. No.: B14742718
CAS No.: 6295-67-6
M. Wt: 224.30 g/mol
InChI Key: JAQJLUWJYYAOJV-UHFFFAOYSA-N
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Description

9-Propyl-9h-fluoren-9-ol is a chemical compound with the molecular formula C16H16O It is a derivative of fluorene, characterized by the presence of a propyl group at the 9th position and a hydroxyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Propyl-9h-fluoren-9-ol typically involves the reaction of fluorene derivatives with appropriate reagents. One common method includes the reaction of 9-fluorenone with a propyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as boron trifluoride (BF3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-Propyl-9h-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 9-propyl-9-fluorenone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

9-Propyl-9h-fluoren-9-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Propyl-9h-fluoren-9-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as a dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. The compound’s lipophilicity allows it to penetrate the blood-brain barrier, enhancing its efficacy in neurological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Propyl-9h-fluoren-9-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to different pharmacological profiles and applications compared to other fluorene derivatives.

Properties

CAS No.

6295-67-6

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

9-propylfluoren-9-ol

InChI

InChI=1S/C16H16O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,17H,2,11H2,1H3

InChI Key

JAQJLUWJYYAOJV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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